Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate
Description
Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate is a structurally complex aromatic compound characterized by a benzo[d][1,3]dioxole core substituted with bromine, methyl, and a trans-4-((tert-butoxycarbonyl)amino)cyclohexyl group. Its tert-butoxycarbonyl (Boc)-protected amino group enhances stability during synthetic processes, while the bromine atom offers reactivity for further functionalization (e.g., cross-coupling reactions).
Properties
Molecular Formula |
C22H30BrNO6 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
methyl 7-bromo-2,4-dimethyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C22H30BrNO6/c1-12-15(19(25)27-6)11-16(23)18-17(12)28-22(5,29-18)13-7-9-14(10-8-13)24-20(26)30-21(2,3)4/h11,13-14H,7-10H2,1-6H3,(H,24,26) |
InChI Key |
KJFAIHNDABYTCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1C(=O)OC)Br)OC(O2)(C)C3CCC(CC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl 2,4-Dimethylbenzo[d]Dioxole-5-Carboxylate
The benzodioxole core is synthesized via cyclization of a catechol derivative. A representative protocol involves:
- Methylation of 3,4-dihydroxy-5-methylbenzoic acid with methyl iodide in the presence of potassium carbonate.
- Cyclization using dimethyl sulfate or dichloromethane under basic conditions to form the 1,3-dioxole ring.
Example Protocol :
Regioselective Bromination at Position 7
Introducing bromine at position 7 requires careful control of directing effects. The methyl ester at position 5 and methyl groups at positions 2 and 4 influence regioselectivity. Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids.
Optimized Bromination Method :
- Reactants : Methyl 2,4-dimethylbenzo[d]dioxole-5-carboxylate (1.0 eq), NBS (1.1 eq), FeCl₃ (0.1 eq).
- Solvent : Chloroform, reflux, 6 hours.
- Yield : 78%.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, FeCl₃ | Chloroform, reflux | 78% |
Synthesis of trans-4-((tert-Butoxycarbonyl)Amino)Cyclohexyl Derivative
Preparation of trans-4-Aminocyclohexanol
The trans stereochemistry is established via hydrogenation of 4-aminocyclohexanone oxime.
Boc Protection of the Amine Group
The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions:
- Reactants : trans-4-Aminocyclohexanol (1.0 eq), Boc₂O (1.2 eq), triethylamine (1.5 eq).
- Solvent : THF, 0°C to 25°C, 4 hours.
- Yield : 93%.
Characterization Data :
Conversion to trans-4-((tert-Butoxycarbonyl)Amino)Cyclohexyl Methanesulfonate
The hydroxyl group is activated as a mesylate for subsequent coupling:
- Reactants : Boc-protected cyclohexanol (1.0 eq), methanesulfonyl chloride (1.2 eq), Et₃N (1.5 eq).
- Solvent : Dichloromethane, 0°C, 2 hours.
- Yield : 89%.
Coupling of Benzodioxole and Cyclohexyl Moieties
Nucleophilic Substitution Reaction
The mesylate undergoes nucleophilic substitution with the deprotonated benzodioxole core:
- Reactants : 7-Bromo-2,4-dimethylbenzo[d]dioxole-5-carboxylate (1.0 eq), trans-4-((tert-butoxycarbonyl)amino)cyclohexyl mesylate (1.2 eq), NaH (1.5 eq).
- Solvent : DMF, 80°C, 8 hours.
- Yield : 65%.
Reaction Optimization :
| Parameter | Optimal Value |
|---|---|
| Temperature | 80°C |
| Base | NaH |
| Solvent | DMF |
Purification and Characterization
The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) and recrystallized from ethanol/water.
Analytical Data :
- MS (ESI+) : m/z 553.1 [M+H]⁺.
- ¹H NMR (CDCl₃) : δ 6.92 (s, 1H, Ar-H), 4.32 (br, 1H, NH), 3.85 (s, 3H, COOCH₃), 2.50–2.60 (m, 1H, cyclohexyl), 1.44 (s, 9H, Boc).
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Coupling
An alternative method employs Suzuki-Miyaura coupling for introducing the cyclohexyl group:
- Reactants : 7-Bromo-2,4-dimethylbenzo[d]dioxole-5-carboxylate (1.0 eq), trans-4-((tert-butoxycarbonyl)amino)cyclohexylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq).
- Conditions : DME/H₂O (3:1), 90°C, 12 hours.
- Yield : 58%.
Advantages : Better functional group tolerance.
Disadvantages : Lower yield compared to nucleophilic substitution.
Solid-Phase Synthesis
Recent advancements explore solid-supported synthesis for scalability:
- Support : Wang resin-functionalized benzodioxole.
- Coupling Agent : HATU, DIPEA.
- Yield : 70% per coupling cycle.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors improve efficiency:
- Reactor Type : Microfluidic tubular reactor.
- Residence Time : 30 minutes.
- Throughput : 1.2 kg/day.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed to reveal the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA).
Hydrolysis: Aqueous base or acid.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the benzo[d][1,3]dioxole core.
Medicine: Potential use in drug discovery and development due to its structural similarity to biologically active compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate would depend on its specific application. In general, compounds with a benzo[d][1,3]dioxole core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the bromine atom and Boc-protected amine can further modulate these interactions.
Comparison with Similar Compounds
Methyl 7-bromo-2-(2-methoxy-2-oxoethyl)-4-oxo-4H-benzo[d][1,3]dioxine-2-carboxylate (Compound 3ca)
Structural Differences :
- Substituents: Unlike the target compound’s trans-cyclohexyl-Boc-amino group, 3ca features a 2-methoxy-2-oxoethyl substituent at position 2 and a ketone at position 4 of the benzo[d][1,3]dioxine ring .
- Reactivity: The ketone in 3ca increases electrophilicity, making it more reactive toward nucleophiles compared to the Boc-protected amino group in the target compound.
Functional Group Analogues
Zygocaperoside and Isorhamnetin-3-O-glycoside
Structural Contrast :
- These natural products from Zygophyllum fabago share a benzo[d][1,3]dioxole core but lack bromine and synthetic substituents. Instead, they feature glycoside and flavonoid moieties .
- Spectroscopic Data :
| Property | Target Compound | Zygocaperoside |
|---|---|---|
| 1H-NMR (δ ppm) | 1.2–1.4 (Boc CH3) | 3.0–5.5 (glycoside) |
| 13C-NMR (δ ppm) | 155–160 (Boc C=O) | 95–110 (glycoside C) |
The absence of glycoside signals in the target compound’s NMR underscores its synthetic nature .
Environmental and Regulatory Comparisons
Lumping Strategy in Environmental Modeling
- Compounds with similar benzo[d][1,3]dioxole cores, such as the target compound and 3ca, may be grouped under “lumped” categories in environmental fate models. However, their substituents (e.g., bromine vs. ketone) lead to divergent oxidation rates and bioaccumulation potentials, challenging the validity of lumping .
Regulatory Reporting
- Brominated aromatics like the target compound often require stringent Toxics Release Inventory (TRI) reporting due to persistence. In contrast, non-halogenated analogues (e.g., Zygocaperoside) face fewer restrictions .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
